

Physicochemical Properties of Asocainol

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Compound of Interest		
Compound Name:	Asocainol-d5	
Cat. No.:	B584088	Get Quote

Asocainol is an antiarrhythmic drug with the chemical name (+-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonine-1-ol.[1] Its hydrochloride salt is also documented.[2]

Property	Value	Reference
CAS Number	77400-65-8	[3]
CAS Number (HCl salt)	91574-89-9	[2]
Molecular Formula	C27H31NO3	[3][4]
Molecular Weight	417.54 g/mol	[3][4]
IUPAC Name	(+-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonin-1-ol	[1]

Mechanism of Action and Signaling Pathway

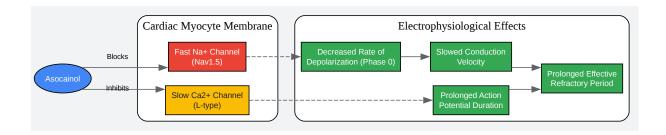
Asocainol is classified as a Class Ia antiarrhythmic agent.[1][5] Its primary mechanism of action involves the blockade of ion channels in cardiac myocytes, which are crucial for the propagation of the cardiac action potential.

Specifically, Asocainol exhibits a dual ion channel blocking effect:



- Sodium Channel Blockade: As a Class I antiarrhythmic, Asocainol blocks the fast inward sodium channels (Nav1.5). This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, leading to a slowing of conduction velocity.[2][6]
- Calcium Channel Blockade: Asocainol also inhibits the slow inward calcium channels (L-type calcium channels).[2] This effect can reduce the plateau phase of the action potential and decrease myocardial contractility.[7][8]

This combined action prolongs the action potential duration and the effective refractory period, which are characteristic effects of Class Ia antiarrhythmic drugs.[5][9] These electrophysiological alterations help to suppress tachyarrhythmias.[5] Studies have shown that (+)-asocainol is a more potent enantiomer than (-)-asocainol.[10]



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Mechanism of Action of Asocainol

Asocainol-d5 in Bioanalytical Applications

Deuterated compounds, such as **Asocainol-d5**, are commonly synthesized for use as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry. The five deuterium atoms (d5) increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the non-deuterated analyte by a mass spectrometer while co-eluting chromatographically and having similar extraction recovery.



Experimental Protocol: Quantification of Asocainol in Plasma using Asocainol-d5 by LC-MS/MS

The following is a generalized protocol for the determination of Asocainol concentrations in a biological matrix (e.g., human plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Asocainol-d5** as an internal standard.

- 4.1. Materials and Reagents
- Asocainol analytical standard
- Asocainol-d5 (internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents
- 4.2. Sample Preparation (Protein Precipitation Method)
- Thaw plasma samples and calibration standards to room temperature.
- To 100 μL of plasma, add 10 μL of Asocainol-d5 working solution (at a fixed concentration).
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Instrumentation and Conditions

Parameter	Typical Condition	
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	Optimized gradient from low to high percentage of Mobile Phase B	
Flow Rate	0.3 - 0.5 mL/min	
Injection Volume	5 - 10 μL	
MS System	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Detection Mode	Multiple Reaction Monitoring (MRM)	
MRM Transitions	Specific precursor-to-product ion transitions for Asocainol and Asocainol-d5 would need to be determined	

4.4. Data Analysis

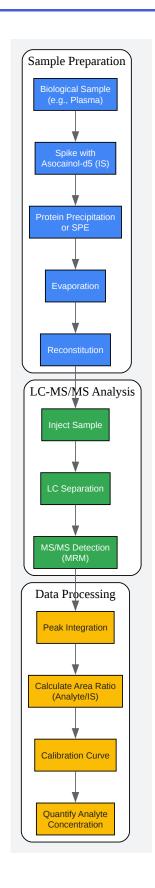


- A calibration curve is constructed by plotting the peak area ratio of Asocainol to Asocainol d5 against the nominal concentration of the calibration standards.
- The concentration of Asocainol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioanalytical experiment using a deuterated internal standard.





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Bioanalytical Workflow for Asocainol



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References

- 1. Asocainol Wikipedia [en.wikipedia.org]
- 2. Asocainol hydrochloride | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. partone.litfl.com [partone.litfl.com]
- 10. Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action PubMed [pubmed.ncbi.nlm.nih.gov]
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